Piperidine Regioisomer Differentiation: 3-Position vs. 4-Position Sulfonamide Attachment
N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide carries the cyclopropane sulfonamide at the piperidine 3-position, whereas the closest commercially identified analog, N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide (CAS 2415632-31-2), carries the identical sulfonamide at the 4-position . The 3-piperidinyl attachment creates a different spatial trajectory for the sulfonamide relative to the quinoxaline plane, affecting hydrogen-bond donor/acceptor geometry. In the broader quinoxaline-piperidine patent class, similar regioisomeric shifts are claimed to modulate opioid receptor subtype selectivity [1]. No head-to-head receptor binding data are publicly available for either compound.
| Evidence Dimension | Sulfonamide attachment position on piperidine ring |
|---|---|
| Target Compound Data | Piperidine 3-position |
| Comparator Or Baseline | Piperidine 4-position (CAS 2415632-31-2) |
| Quantified Difference | Structural (categorical); no activity data available |
| Conditions | Chemical registry comparison; no biological assay data |
Why This Matters
Procurement decisions for SAR exploration require a defined regioisomer; indiscriminate substitution with the 4-piperidinyl analog would alter the three-dimensional pharmacophore topology and risk invalidating structure–activity conclusions drawn from testing.
- [1] Fuchino K, Goehring RR, Shao B, et al. Substituted-quinoxaline-type piperidine compounds and the uses thereof. US Patent 8,846,929 B2. Filed Feb 24, 2010, issued Sep 30, 2014. View Source
